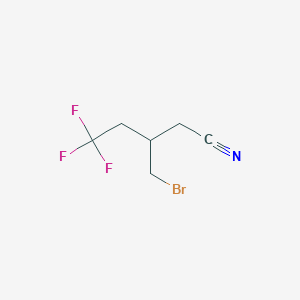
Ethyl 3-(1-formylcyclopropyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1-formylcyclopropyl)propanoate is an ester compound characterized by the presence of a formyl group attached to a cyclopropyl ring, which is further connected to a propanoate ester. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound, like other esters, is used in various applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-formylcyclopropyl)propanoate typically involves the esterification of 3-(1-formylcyclopropyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows: [ \text{CH}_2\text{(CHO)C}_3\text{H}_5\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_2\text{(CHO)C}_3\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a strong acid catalyst, such as sulfuric acid, is essential to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Ethyl 3-(1-formylcyclopropyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-(1-formylcyclopropyl)propanoic acid.
Reduction: Ethyl 3-(1-hydroxycyclopropyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 3-(1-formylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of Ethyl 3-(1-formylcyclopropyl)propanoate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.
相似化合物的比较
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: Similar in structure but lacks the formyl and cyclopropyl groups.
Uniqueness: Ethyl 3-(1-formylcyclopropyl)propanoate is unique due to the presence of both a formyl group and a cyclopropyl ring. These structural features impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
ethyl 3-(1-formylcyclopropyl)propanoate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(11)3-4-9(7-10)5-6-9/h7H,2-6H2,1H3 |
InChI 键 |
RGRLYJAZDIHZHP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)


![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)





